molecular formula C9H11FN2O6 B013573 5-Fluorouridine CAS No. 316-46-1

5-Fluorouridine

Cat. No. B013573
CAS RN: 316-46-1
M. Wt: 262.19 g/mol
InChI Key: FHIDNBAQOFJWCA-UAKXSSHOSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluorouridine and its derivatives involves several key techniques and reactions. A notable method includes the condensation of 2,4-bis-O-trimethylsilyl derivatives of corresponding pyrimidine bases with protected 4-thio-D-ribofuranosyl chloride to produce 4'-thio-5-fluorouridine among other derivatives (Bobek, Bloch, Parthasarathy, & Whistler, 1975). Another synthesis route described involves the fluorination of 2′,3′-di-O-acetyl-5′-deoxyuridine with [18F] F2 or CH3 CO218F to produce 5′-deoxy-5-[18F] fluorouridine (Shiue, Wolf, & Friedkin, 1984).

Molecular Structure Analysis

The molecular structure of 5-Fluorouridine has been analyzed through various techniques, including X-Ray crystallography. Studies reveal that substitution in the nucleoside structure, such as replacing oxygen with sulfur in the carbohydrate ring, significantly alters its conformation (Bobek et al., 1975).

Chemical Reactions and Properties

5-Fluorouridine undergoes unique chemical reactions, such as its conversion into two isomeric hydrated products by the pseudouridine synthase TruB. This reaction, which involves epimerization at the pentose ring, provides insights into the potential mechanisms of pseudouridine synthesis (Miracco & Mueller, 2011).

Physical Properties Analysis

The physical properties of 5-Fluorouridine, including its stability and solubility, are crucial for its handling and application in various scientific research areas. For example, the stability of 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine in phosphate buffer and human serum and its quick release of the parent drug upon mild chemical reduction highlight its controlled reactivity (Hu, Liu, & Hacking, 2000).

Chemical Properties Analysis

The chemical behavior of 5-Fluorouridine, particularly its interactions and transformations, is of great interest. Its utilization by the pseudouridine synthase TruB, converting it into hydrated products, sheds light on the complex biochemistry of RNA modification and suggests alternative mechanisms for pseudouridine generation (Miracco & Mueller, 2011).

Scientific Research Applications

  • Nuclear Dynamics in Neurons : It has been used to study the nuclear organization and dynamics of gene expression in rat trigeminal ganglia neurons, providing insights into gene expression in mammalian neurons (Casafont et al., 2006).

  • Pre-mRNA Splicing : 5-Fluorouridine can significantly inhibit pre-mRNA splicing due to reduced efficiency, which is a valuable insight for understanding RNA processing (Patton, 1994).

  • Inhibiting Bacterial Virulence : It's effective in inhibiting Pseudomonas aeruginosa virulence by disrupting bacterial RNA metabolism and pyoverdine biosynthesis, offering potential as an antivirulent treatment for infections (Kirienko et al., 2016).

  • Cancer Therapy : Its efficacy in treating murine leukemias, especially in cells with low uridine phosphorylase levels, highlights its potential in cancer treatment (Kessel et al., 1971). Additionally, it has shown promise as an antitumor agent in treating Ehrlich ascites tumors in mice, suggesting potential for clinical cancer therapy applications (Armstrong & Diasio, 1980).

  • RNA Metabolism and Maturation : 5-Fluorouridine has been found to be a more potent inhibitor of ribosomal RNA maturation than 5-fluorouracil, indicating its effectiveness in RNA-related processes (Wilkinson & Pitot, 1973).

  • Biotechnological Applications : Recombinant Escherichia coli with high pyrimidine nucleoside phosphorylase activity can efficiently produce 5-fluorouridine, which is useful in the preparation of antiviral and antitumor drugs (Tang et al., 2010).

  • Monitoring Drug Metabolism : 19F NMR has been used for non-invasive monitoring of 5-fluorouracil metabolism in tumors and the liver, improving understanding of cancer treatment strategies (Stevens et al., 1984).

  • Antitumor Activity in Conjugates : 2-Deoxy-5-fluorouridine-monoclonal antibody conjugates show high in vitro antitumor activity and specificity, suggesting potent in vivo activity against various cancers (Goerlach et al., 1991).

  • Gene Expression and Apoptosis : 5-Fluorouridine-induced apoptosis involves diverse gene expression changes, providing insights into its mechanisms of cytotoxicity beyond global RNA synthesis/processing inhibition (Schmittgen et al., 2005).

  • Analytical Methods : Advanced analytical methods have been developed for detecting 5-fluorouracil and its metabolites in biological samples, essential for studying its pharmacokinetics and therapeutic efficacy (Semail et al., 2020).

Safety And Hazards



  • Toxicity : 5-Fluorouridine is cytotoxic and can cause adverse effects such as myelosuppression, gastrointestinal disturbances, and mucositis.

  • Metabolism : It is primarily metabolized in the liver.

  • Drug Interactions : Interactions with other medications may occur due to its impact on RNA synthesis.


8.

Future Directions


Research on 5-Fluorouridine continues to explore its potential in cancer therapy, especially in combination with other agents. Efforts are underway to enhance its selectivity and reduce toxicity. Additionally, investigations into novel delivery methods and targeted formulations are ongoing.


properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIDNBAQOFJWCA-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040397
Record name 5-Fluorouridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorouridine

CAS RN

316-46-1
Record name 5-Fluorouridine
Source CAS Common Chemistry
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Record name 5-Fluorouridine
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Record name 5-fluorouridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01629
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Record name 5-Fluorouridine
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Record name 5-fluorouridine
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Record name 5-FLUOROURIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,100
Citations
RI Glazer, LS Lloyd - Molecular Pharmacology, 1982 - Citeseer
… of 5-fluorouracil and 5-fluorouridine were exammed in a … to the lethal effects of 5-fluorouridine than 5-fluorouracil as … to 5-fluorouracil or 5-fluorouridine indicated that processing of rRNA …
Number of citations: 162 citeseerx.ist.psu.edu
JA Houghton, PJ Houghton, RS Wooten - Cancer research, 1979 - AACR
This study was designed to determine the mechanism by which three fluorinated pyrimidines induce gastrointestinal toxicity in the mouse. Two mechanisms were considered: (a) …
Number of citations: 184 aacrjournals.org
GJ Peters, E Laurensse, A Leyva, J Lankelma… - Cancer research, 1986 - AACR
… Addition of the phosphatase inhibitor glycerol-2-phosphate partly prevented breakdown of the newly formed 5-fluorouridine 5′-monophosphate and enabled measurement of OPRT. …
Number of citations: 213 aacrjournals.org
A Salvador, L Millerioux, A Renou - Chromatographia, 2006 - Springer
A new single extraction procedure was developed to isolate capecitabine and its major metabolites (5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, and 5-fluorouracil) from …
Number of citations: 42 link.springer.com
P Crosasso, P Brusa, F Dosio, S Arpicco… - Journal of …, 1997 - Wiley Online Library
… To assess the feasibility of this locoregional treatment, we prepared two derivatives of 5-fluorouridine (5FUR), a highly cytotoxic metabolite of 5-fluorouracile, and incorporated them into …
Number of citations: 96 onlinelibrary.wiley.com
C Heidelberger, L Griesbach, O Cruz… - Proceedings of the …, 1958 - journals.sagepub.com
… 5-fluorouridine is by far the most efficacious on a mg kg basis. since it is active at a much lower … is much more effective than 5-fluorouracil; 5fluorouridine exerts no significant effect on …
Number of citations: 171 journals.sagepub.com
RD Armstrong, RB Diasio - Cancer research, 1980 - AACR
… mm) but much lower than that for 5-fluorouridine (K m , 0.049 mm)… The production of both 5-fluorouridine 5′-triphosphate and … nucleotides 5-fluorouridine 5′-triphosphate and FdUMP. …
Number of citations: 148 aacrjournals.org
A Evrard, P Cuq, J Ciccolini, L Vian, JP Cano - British journal of cancer, 1999 - nature.com
Increased cytotoxicity and bystander effect of 5-fluorouracil and 5¢-deoxy-5-fluorouridine in … TP is responsible for the conversion of 5′-deoxy-5-fluorouridine (5′-DFUR, doxifluridine) …
Number of citations: 135 www.nature.com
MA Rich, JL Bolaffi, JE Knoll, L Cheong, ML Eidinoff - Cancer Research, 1958 - AACR
The effects of 5-fluorouracil (FU), 5-fluorouradine (FUR), and 5-fluoro-2′-deoxyuridine (FUDR). on the growth of H.Ep. #1 human cell strain in a semisynthetic medium have been …
Number of citations: 102 aacrjournals.org
W Bollag, HR Hartmann - European Journal of Cancer (1965), 1980 - Elsevier
5′-Deoxy-5-fluorouridine (5-DFUR) has a high cytostatic activity, both intraperitoneally and orally against experimental tumors. It has a particularly strong antitumor effect on the …
Number of citations: 174 www.sciencedirect.com

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